D-Lyxose-2-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

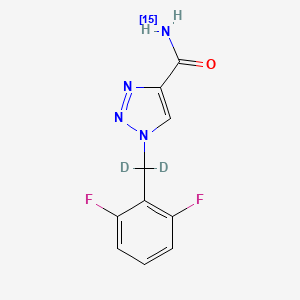

D-Lyxose-2-13C is a stable isotope-labeled carbohydrate molecule . It is the C’-2 epimer of D-xylose . It is used in molecular model calculations for drug binding and recognition studies related to aldose reductase .

Synthesis Analysis

A novel D-lyxose isomerase has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . This enzyme has been cloned and over-expressed in Escherichia coli and biochemically characterized . The enzyme is highly specific for the substrate D-lyxose, showing less than 2% activity towards mannose and other substrates reported for lyxose isomerases .Molecular Structure Analysis

The molecular formula of D-Lyxose-2-13C is C4 [13C]H10O5 . Its molecular weight is 151.12 .Chemical Reactions Analysis

D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .Physical and Chemical Properties Analysis

This is the most thermoactive and thermostable lyxose isomerase reported to date, showing activity above 95°C and retaining 60% of its activity after 60 min incubation at 80°C . This lyxose isomerase is stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile and DMSO .Applications De Recherche Scientifique

Caractérisation biochimique et structurale

Une nouvelle D-lyxose isomérase a été identifiée dans le génome d'un archéon hyperthermophile appartenant à l'espèce Thermofilum . Cette enzyme est hautement spécifique pour le substrat D-lyxose, montrant moins de 2% d'activité envers le mannose et d'autres substrats rapportés pour les lyxose isomérases . Il s'agit de la lyxose isomérase la plus thermoactive et thermostable rapportée à ce jour, montrant une activité au-dessus de 95°C et conservant 60% de son activité après 60 min d'incubation à 80°C .

Applications industrielles

Les propriétés globales de haute spécificité du substrat, de thermostabilité et de tolérance aux solvants font de cette enzyme lyxose isomérase un bon candidat pour des applications industrielles potentielles .

Production de sucres fonctionnels

La D-lyxose isomérase (d-LI, EC 5.3.1.15), une importante aldose-cétose isomérase, catalyse la réaction d'isomérisation inverse entre le d-xylulose et le d-lyxose, ainsi que le d-fructose et le d-mannose . La d-LI a attiré l'attention des chercheurs en raison de sa large spécificité du substrat et de son fort potentiel pour la production enzymatique de certains sucres fonctionnels .

RMN biomoléculaire et métabolisme

La D-Lyxose-2-13C est utilisée dans les études de RMN biomoléculaire et de métabolisme .

Précurseur d'un stimulant immunitaire

La D-lyxose est le précurseur du stimulant immunitaire α-galactosylcéramide .

Agents antitumoraux

La D-lyxose peut être utilisée pour traiter certains cancers murins .

Mécanisme D'action

Target of Action

D-Lyxose-2-13C is a stable isotope of D-Lyxose . D-Lyxose is an endogenous metabolite , which means it is naturally produced within the body. The primary targets of D-Lyxose-2-13C are likely to be the same as those of D-Lyxose, which include various metabolic enzymes and proteases .

Mode of Action

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that D-Lyxose-2-13C may interact with its targets in a similar manner, serving as a tracer in biochemical reactions.

Biochemical Pathways

D-Lyxose is involved in various biochemical pathways. It is converted into xylulose by D-Lyxose isomerase , an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This suggests that D-Lyxose-2-13C could be involved in similar biochemical pathways, affecting the metabolism of these sugars.

Pharmacokinetics

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of D-Lyxose-2-13C could be influenced by its isotopic labeling, potentially affecting its bioavailability.

Safety and Hazards

Orientations Futures

Functional sugars have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries in recent decades . The enzymatic conversion of functional sugars is preferred, because these methods can be more moderate, efficient, and sustainable . These overall properties of high substrate specificity, thermostability and solvent tolerance make this lyxose isomerase enzyme a good candidate for potential industrial applications .

Analyse Biochimique

Biochemical Properties

D-Lyxose-2-13C interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Lyxose isomerase (d-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-Lyxose, as well as D-fructose and D-mannose .

Cellular Effects

The effects of D-Lyxose-2-13C on cells and cellular processes are primarily mediated through its interactions with D-Lyxose isomerase. This enzyme plays a crucial role in microbial pentose metabolism . The isomerization reactions it catalyzes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Lyxose-2-13C involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D-Lyxose isomerase enzyme, which interacts with D-Lyxose-2-13C, is highly specific for the substrate D-Lyxose . This specificity influences the enzyme’s activity and the subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lyxose-2-13C can change over time. For instance, the D-Lyxose isomerase from Bacillus velezensis exhibited a maximum activity at 55 °C and pH 6.5, and approximately 110.75 g/L D-mannose was obtained from 500 g/L D-fructose in 6 h by the recombinant enzyme .

Metabolic Pathways

D-Lyxose-2-13C is involved in various metabolic pathways. The D-Lyxose isomerase enzyme, which interacts with D-Lyxose-2-13C, plays a crucial role in microbial pentose metabolism . It catalyzes the isomerization reaction between D-Lyxose and D-xylulose, D-mannose and D-fructose, as well as L-ribose and L-ribulose .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of D-Lyxose-2-13C can be achieved through a multi-step process involving protection, reduction, and isotopic labeling reactions.", "Starting Materials": ["D-Glucose", "13C-labeled methanol", "Acetone", "Sodium borohydride", "Methanesulfonic acid", "Toluene", "Trimethylsilyl chloride", "Triethylamine", "Bromine"], "Reaction": ["1. Protection of the hydroxyl groups of D-glucose with trimethylsilyl chloride and triethylamine to form the corresponding TMS ethers.", "2. Reduction of the TMS ethers with sodium borohydride in methanol to form the corresponding alcohols.", "3. Conversion of the alcohols to the corresponding acetals with acetone and methanesulfonic acid.", "4. Isotopic labeling of the C2 position of the acetals with 13C-labeled methanol in the presence of toluene and bromine.", "5. Deprotection of the acetals with methanesulfonic acid to yield D-Lyxose-2-13C."] } | |

Numéro CAS |

83379-39-9 |

Formule moléculaire |

C5H10O5 |

Poids moléculaire |

151.122 |

Nom IUPAC |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |

Clé InChI |

PYMYPHUHKUWMLA-RYINFSMFSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)

![(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583779.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![DL-[2-13C]Glyceraldehyde](/img/structure/B583784.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)